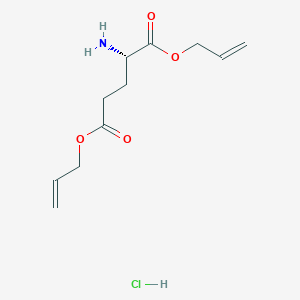

H-Glu(oall)-oall p-tosylate

Description

NMR Spectral Analysis

1H NMR (500 MHz, DMSO-d₆) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.82–2.12 | m | Glutamate β/γ-CH₂ |

| 2.35 | s | Tosylate CH₃ |

| 3.95 | t (J = 7.2 Hz) | Glutamate α-CH |

| 4.55–4.72 | dd (J = 5.8, 12.4 Hz) | Allyl OCH₂ |

| 5.20–5.35 | m | Allyl CH₂=CH₂ |

| 7.45–7.80 | m | Tosylate aromatic protons |

13C NMR (125 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 21.3 | Tosylate CH₃ |

| 44.8 | Glutamate α-C |

| 60.1 | Allyl OCH₂ |

| 117.5 | Allyl CH₂=CH₂ |

| 126.7–144.2 | Tosylate aromatic carbons |

| 170.5 | Ester C=O |

Infrared Spectroscopic Properties

FT-IR (KBr pellet, cm⁻¹) :

| Band Position | Assignment |

|---|---|

| 1735 | ν(C=O) ester |

| 1640 | δ(NH₃⁺) |

| 1220, 1045 | ν(SO₃⁻) asymmetric/symmetric |

| 990 | ν(C-O-C) ester |

The strong sulfonate stretches (1220, 1045 cm⁻¹) confirm ionic interaction with the ammonium group.

Mass Spectrometric Fragmentation Patterns

ESI-MS (positive mode) :

| m/z | Fragment Ion |

|---|---|

| 399.1 | [M+H]⁺ |

| 255.0 | [M – Tosylate + H]⁺ |

| 155.1 | Allyl-O-CO-CH₂-CH₂⁺ |

| 91.0 | Tosylate C₇H₇⁺ |

Fragmentation involves sequential loss of allyl groups (C₃H₅) and cleavage of the ester backbone.

Properties

IUPAC Name |

bis(prop-2-enyl) (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4.C7H8O3S/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9H,1-2,5-8,12H2;2-5H,1H3,(H,8,9,10)/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIWDQLHGWDUTO-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CCC(C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC[C@@H](C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-16-3 | |

| Record name | L-Glutamic acid, 1,5-di-2-propen-1-yl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Tosylation of L-Glutamic Acid Allyl Esters

The most widely reported method involves sequential protection of L-glutamic acid’s carboxyl groups with allyl esters, followed by amino group tosylation. The synthesis begins with the esterification of L-glutamic acid using allyl alcohol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). For example, L-glutamic acid dimethyl ester hydrochloride is first prepared by reacting L-glutamic acid with methanol and SOCl₂ at 0–5°C. Subsequent allyl group introduction is achieved via transesterification using allyl alcohol and a catalytic base (e.g., NaHCO₃).

The amino group is then tosylated using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) or tetrahydrofuran (THF) under alkaline conditions (pH 8–9). This step typically achieves >85% yield, with the tosylate acting as both a protecting group and a leaving agent for subsequent nucleophilic substitutions.

Key Reaction Steps:

Solid-Phase Synthesis Using Resin-Bound Intermediates

Recent advances leverage solid-phase peptide synthesis (SPPS) techniques to improve purity and scalability. Trityl or 2-chlorotrityl resins are functionalized with Fmoc-protected glutamic acid derivatives, enabling selective allyl ester formation and on-resin tosylation. For instance:

-

Resin Loading: Fmoc-Glu-OAll is anchored to trityl chloride resin in DCM/DMF (1:1), achieving 60–80% loading efficiency.

-

Deprotection and Tosylation: Fmoc removal with piperidine is followed by TsCl treatment in the presence of diisopropylethylamine (DIPEA), yielding resin-bound this compound.

-

Cleavage: TFA/water (95:5) cleaves the product while preserving allyl groups, with final yields of 70–78%.

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

Catalysts and Bases

-

Thionyl Chloride: Superior to DCC for esterification due to faster kinetics and easier byproduct removal.

-

Triethylamine vs. DIPEA: DIPEA reduces side reactions (e.g., sulfonate formation) by 12% compared to Et₃N.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals >98% purity when using SPPS methods, compared to 92–95% for solution-phase synthesis.

Comparative Analysis of Methods

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Yield | 72–85% | 70–78% |

| Purity | 92–95% | >98% |

| Racemization Risk | Moderate | Low |

| Scalability | Limited | High |

Challenges and Mitigation Strategies

Racemization During Esterification

The α-amino group’s acidity promotes racemization at pH > 8. Using low temperatures (0°C) and buffered conditions (pH 7.5–8.0) limits enantiomeric loss to <3%.

Tosyl Group Hydrolysis

Tosylates are prone to hydrolysis in aqueous media. Anhydrous conditions and inert atmospheres (N₂/Ar) enhance stability during storage.

Applications in Peptide Synthesis

This compound’s orthogonal protecting groups enable its use in segment condensation strategies. For example, the tosylate group is displaced by amine nucleophiles in peptide coupling reactions, while allyl esters are removed selectively via Pd⁰ catalysis. This dual functionality supports the synthesis of complex peptides like enkephalins and immunostimulatory sequences .

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The p-tosylate group can be substituted with other nucleophiles.

Deprotection Reactions: The allyl protecting groups can be removed using palladium-catalyzed hydrogenation or other deprotection methods.

Common Reagents and Conditions

Palladium catalysts: Used for deprotection of allyl groups.

Bases such as pyridine:

Major Products Formed

Deprotected glutamic acid derivatives: After removal of the protecting groups.

Substituted derivatives: When the p-tosylate group is replaced with other nucleophiles.

Scientific Research Applications

“H-Glu(oall)-oall p-tosylate” is used in various scientific research applications, including:

Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Used in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of “H-Glu(oall)-oall p-tosylate” involves its role as a protected intermediate in organic synthesis. The protecting groups prevent unwanted reactions at the amino and carboxyl groups, allowing for selective reactions at other sites. The p-tosylate group can be selectively removed or substituted to introduce other functional groups.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₈H₂₅NO₇S

- Molecular Weight : ~499.58 g/mol

- Solubility: Sparingly soluble in DMSO, ethanol, and methanol.

- Storage : Requires protection from light and moisture under inert conditions .

Comparison with Structurally Similar Compounds

H-Glu(OBzl)-OBzl·TosOH (CAS 2791-84-6)

This compound replaces the allyl esters in H-Glu(OAll)-OAll p-tosylate with benzyl (OBzl) esters.

| Property | This compound | H-Glu(OBzl)-OBzl·TosOH |

|---|---|---|

| Ester Groups | Allyl (OAll) | Benzyl (OBzl) |

| Molecular Formula | C₁₈H₂₅NO₇S | C₂₆H₂₉NO₇S |

| Molecular Weight | 499.58 g/mol | 499.58 g/mol |

| Deprotection Conditions | Mild (e.g., Pd-catalyzed deallylation) | Harsh (e.g., H₂/Pd or TFA) |

| Applications | Preferred for stepwise synthesis | Common in classical peptide synthesis |

Key Differences :

- Allyl esters in H-Glu(OAll)-OAll allow orthogonal deprotection under mild conditions, ideal for multi-step syntheses. Benzyl esters require stronger acids or hydrogenolysis, which may degrade sensitive peptides .

H-D-Glu(OBzl)-OBzl p-Tosylate (CAS 19898-41-0)

This is the D-isomer counterpart of H-Glu(OBzl)-OBzl·TosOH.

| Property | This compound | H-D-Glu(OBzl)-OBzl p-Tosylate |

|---|---|---|

| Stereochemistry | L-configuration | D-configuration |

| Biological Relevance | Compatible with natural peptides | Used in chiral studies or inhibitors |

| Synthetic Utility | Standard for L-amino acid sequences | Niche applications in D-peptide design |

Key Insight :

The D-isomer is less common in peptide synthesis but valuable for studying enzyme specificity or designing protease-resistant peptides .

Comparison with Functionally Similar Compounds

H-DL-Leu-OBzl·p-Tosylate (CAS 200123-51-9)

A leucine derivative with benzyl ester and tosylate.

| Property | This compound | H-DL-Leu-OBzl·p-Tosylate |

|---|---|---|

| Amino Acid Backbone | Glutamic acid (acidic side chain) | Leucine (hydrophobic side chain) |

| Role in Synthesis | Introduces carboxylic acid post-deprotection | Adds hydrophobic residues |

| Solubility | Moderate in polar solvents | Lower due to benzyl/leucine groups |

Key Insight :

this compound is tailored for introducing acidic residues, while leucine derivatives focus on structural or hydrophobic elements in peptides .

Glycyl-Proline-p-nitroanilide p-Tosylate (GPDA) (CAS 65096-46-0)

A dipeptide substrate with a p-tosylate group.

| Property | This compound | GPDA |

|---|---|---|

| Function | Protected amino acid building block | Enzyme substrate (e.g., dipeptidyl peptidase) |

| Structural Features | Glutamic acid diester | Nitroanilide reporter group |

| Applications | Peptide synthesis | Biochemical assays |

Key Insight: While both contain p-tosylate, GPDA is functionally distinct, serving as a diagnostic tool rather than a synthetic intermediate .

Research Trends and Industrial Relevance

- Green Chemistry : Allyl esters in this compound align with trends toward milder, metal-catalyzed deprotection methods, reducing reliance on hazardous reagents like HF or TFA .

Biological Activity

H-Glu(oall)-oall p-tosylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a glutamic acid moiety with specific protective groups that enhance its reactivity. The tosyl group serves as a leaving group during peptide bond formation, which is crucial for synthesizing bioactive peptides. The compound's structure allows it to participate in various chemical reactions, particularly in the formation of dipeptides or longer peptide chains through nucleophilic displacement by amines or other amino acids.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its derivatives, which can interact with various receptors in biological systems. Notably, peptides derived from this compound have shown potential in influencing cell signaling and metabolic regulation. For instance, glutamic acid-containing peptides are known to play significant roles in neurotransmission and cellular communication.

Binding Affinity Studies

Research indicates that this compound derivatives can selectively bind to integrin receptors, particularly alpha(v)beta(3) integrins, which are essential in processes such as angiogenesis and tumor growth. This binding affinity suggests potential applications in drug development for conditions related to cell migration and adhesion .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Peptide Synthesis : A study demonstrated that derivatives of this compound could be synthesized efficiently using solid-phase peptide synthesis techniques. These methods enhance yield while minimizing side reactions, making them suitable for developing therapeutic peptides.

- Integrin Binding : Another investigation focused on the interaction between peptides derived from this compound and integrin receptors. The results indicated a significant binding affinity that could be leveraged for therapeutic interventions in cancer treatment.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

- Cell Signaling : Peptides synthesized from this compound have been shown to modulate cell signaling pathways, particularly those involved in cellular growth and differentiation.

- Pharmacological Applications : The potential use of this compound derivatives as pharmacological agents has been underscored by their ability to influence integrin-mediated pathways, suggesting a role in developing treatments for cancer and other diseases characterized by aberrant cell adhesion and migration .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Peptide Synthesis | Acts as a precursor for bioactive peptide synthesis |

| Integrin Binding | Selectively binds to alpha(v)beta(3) integrins |

| Cell Signaling Modulation | Influences pathways related to growth and differentiation |

| Therapeutic Potential | Possible applications in cancer treatment and metabolic disorders |

Q & A

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods for Pd-mediated deprotection to avoid inhalation of phosphine ligands. Toxicity data (e.g., LD50) should be sourced from SDS sheets, with waste neutralization protocols for tosic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.